

Application Notes and Protocols for the Reduction of Mesityl Chloride

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Compound of Interest

Compound Name: Mesityldehyde

Cat. No.: B022134

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Introduction

Mesityl chloride (2,4,6-trimethylbenzoyl chloride) is a sterically hindered acyl chloride that serves as a valuable intermediate in organic synthesis. Its reduction products, 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzyl alcohol, are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The selective reduction of mesityl chloride presents a common challenge in synthetic chemistry, requiring careful selection of reducing agents and reaction conditions to achieve the desired product. This document provides detailed experimental protocols for the selective reduction of mesityl chloride to either the corresponding aldehyde or primary alcohol.

Chemical Structures

- Mesityl Chloride: A colorless to pale yellow liquid or solid.
- 2,4,6-Trimethylbenzaldehyde: A colorless to pale yellow crystalline solid or liquid with a characteristic aromatic odor.[2]
- 2,4,6-Trimethylbenzyl Alcohol: A white solid.

Experimental Protocols

Two primary protocols are presented for the reduction of mesityl chloride:

- Protocol 1: Reduction to 2,4,6-Trimethylbenzyl Alcohol using Lithium Aluminum Hydride (LiAlH_4). This protocol employs a strong reducing agent to achieve complete reduction of the acyl chloride to the primary alcohol.[3]
- Protocol 2: Reduction to 2,4,6-Trimethylbenzaldehyde using Diisobutylaluminum Hydride (DIBAL-H). This protocol utilizes a sterically hindered and less reactive reducing agent to selectively reduce the acyl chloride to the aldehyde, preventing over-reduction to the alcohol. [4]

Safety Precautions

- Mesityl Chloride: Corrosive and reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
- Lithium Aluminum Hydride (LiAlH_4): A highly reactive, flammable solid that reacts violently with water and moisture.[6][7][8][9] It should be handled under an inert atmosphere (nitrogen or argon).[6][10] A Class D fire extinguisher for combustible metals should be readily available.[6]
- Diisobutylaluminum Hydride (DIBAL-H): A pyrophoric liquid that can ignite spontaneously in air and reacts violently with water.[11][12] It must be handled under an inert atmosphere.[12][13] Appropriate PPE is mandatory.[11][13][14]
- All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Reduction of Mesityl Chloride to 2,4,6-Trimethylbenzyl Alcohol

This procedure outlines the complete reduction of mesityl chloride to 2,4,6-trimethylbenzyl alcohol using lithium aluminum hydride.

Materials

- Mesityl chloride
- Lithium aluminum hydride (LiAlH_4)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer and heating mantle
- Ice bath

Procedure

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or THF.
- **Addition of Mesityl Chloride:** Dissolve mesityl chloride (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath).
- **Reaction:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M HCl until the solution becomes clear.
- **Work-up:** Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO_3 solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,4,6-trimethylbenzyl alcohol.

Protocol 2: Reduction of Mesityl Chloride to 2,4,6-Trimethylbenzaldehyde

This procedure details the partial reduction of mesityl chloride to 2,4,6-trimethylbenzaldehyde using DIBAL-H.

Materials

- Mesityl chloride
- Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
- Anhydrous dichloromethane (CH_2Cl_2) or toluene
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a dropping funnel
- Magnetic stirrer
- Low-temperature bath (e.g., dry ice/acetone, $-78\text{ }^\circ\text{C}$)

Procedure

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve mesityl chloride (1.0 eq.) in anhydrous dichloromethane or toluene.

- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Addition of DIBAL-H:** Add DIBAL-H solution (1.1 eq.) dropwise to the stirred solution of mesitoyl chloride, maintaining the temperature at -78 °C.
- **Reaction:** Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
- **Quenching:** Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
- **Work-up:** Allow the mixture to warm to room temperature and then add 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield pure 2,4,6-trimethylbenzaldehyde.

Data Presentation

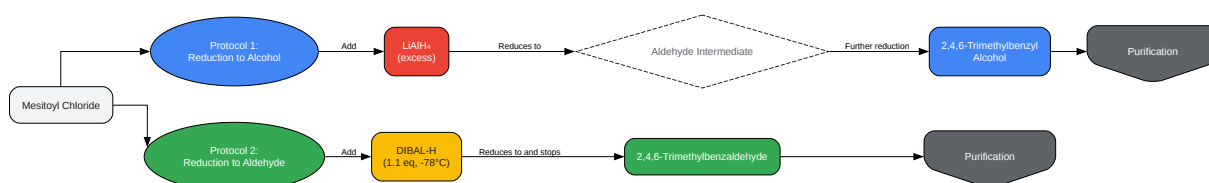
Parameter	Protocol 1 (Alcohol Synthesis)	Protocol 2 (Aldehyde Synthesis)
Product	2,4,6-Trimethylbenzyl alcohol	2,4,6-Trimethylbenzaldehyde
Reducing Agent	Lithium aluminum hydride (LiAlH ₄)	Diisobutylaluminum hydride (DIBAL-H)
Stoichiometry (Reducing Agent)	1.2 equivalents	1.1 equivalents
Solvent	Anhydrous Diethyl Ether or THF	Anhydrous Dichloromethane or Toluene
Reaction Temperature	0 °C to Room Temperature	-78 °C
Reaction Time	1-2 hours	1-3 hours
Work-up	Acidic work-up	Acidic work-up
Typical Yield	> 90%	70-85%

Characterization Data

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	IR (cm^{-1})
Mesityl Chloride	6.88 (s, 2H), 2.44 (s, 6H), 2.31 (s, 3H)	169.5, 142.8, 137.5, 134.2, 128.9, 21.5, 20.1	~ 1770 (C=O), ~ 2920 (C-H)
2,4,6-Trimethylbenzyl alcohol	6.86 (s, 2H), 4.69 (s, 2H), 2.38 (s, 6H), 2.26 (s, 3H)[15]	137.7, 137.3, 133.7, 129.2, 59.2, 21.0, 19.4[15]	~ 3350 (O-H), ~ 2920 (C-H)
2,4,6-Trimethylbenzaldehyde	10.50 (s, 1H), 6.84 (s, 2H), 2.53 (s, 6H), 2.28 (s, 3H)[16]	192.4, 143.4, 141.1, 130.2, 129.9, 21.1, 20.0[17]	~ 1690 (C=O), ~ 2820 , ~ 2720 (C-H of CHO), ~ 2920 (C-H)

Note: NMR and IR data are approximate and may vary slightly depending on the instrument and conditions.

Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow for the selective reduction of mesitoyl chloride.

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